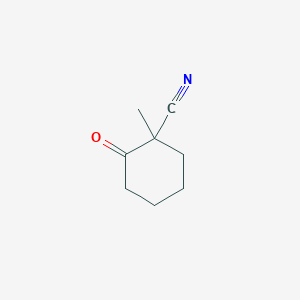

1-Methyl-2-oxocyclohexanecarbonitrile

描述

属性

CAS 编号 |

5670-51-9 |

|---|---|

分子式 |

C8H11NO |

分子量 |

137.18 g/mol |

IUPAC 名称 |

1-methyl-2-oxocyclohexane-1-carbonitrile |

InChI |

InChI=1S/C8H11NO/c1-8(6-9)5-3-2-4-7(8)10/h2-5H2,1H3 |

InChI 键 |

FYAAAQWWVCFZAR-UHFFFAOYSA-N |

SMILES |

CC1(CCCCC1=O)C#N |

规范 SMILES |

CC1(CCCCC1=O)C#N |

产品来源 |

United States |

科学研究应用

Chemical Properties and Structure

1-Methyl-2-oxocyclohexanecarbonitrile possesses a molecular formula of and features both a ketone and a nitrile functional group attached to a cyclohexane ring. This dual functionality enables it to participate in diverse chemical reactions, making it an essential building block in organic synthesis.

Medicinal Chemistry

This compound is primarily used as an intermediate in the synthesis of pharmaceuticals. Its applications include:

- Anti-Cancer Agents : Research indicates that derivatives of this compound can inhibit critical cancer pathways, such as the Raf/MEK/MAPK signaling pathway. A study demonstrated that structural modifications could enhance its anti-cancer properties, making it a candidate for developing targeted therapies for various cancers, including melanoma and colorectal cancer .

- Inflammation Modulators : The compound has shown potential in inhibiting cytokine release, particularly interleukin-6 (IL-6), which plays a role in inflammatory responses. A case study revealed that specific modifications to the compound significantly affected its ability to inhibit IL-6 release from murine bone marrow-derived dendritic cells (mBMDC) (Table 1) .

| Compound | % IL-6 Release | MTT Assay Viability |

|---|---|---|

| 1 | 100 | 97 |

| 2 | 16 | 50 |

| 6a | 10 | 113 |

| 6b | 8 | 92 |

Biological Studies

The compound is extensively studied for its biological activities. Key applications include:

- Structure-Activity Relationship (SAR) Studies : It serves as a starting material for synthesizing various derivatives aimed at enhancing biological activity against specific targets .

- Enzyme Interaction : Investigations into its mechanism of action suggest that it interacts with specific enzymes and receptors, potentially leading to therapeutic effects in biological systems .

Industrial Applications

In addition to its pharmaceutical uses, this compound is utilized in industrial processes:

- Fine Chemicals Production : The compound acts as a precursor for synthesizing fine chemicals used in agrochemicals and other industrial applications. Its ability to undergo oxidation and reduction reactions allows for the production of various derivatives with tailored properties .

Cytokine Release Inhibition

A detailed study on the effects of structural modifications on cytokine release demonstrated varying degrees of inhibition of IL-6, underscoring the importance of molecular structure in biological activity.

Anti-Cancer Activity

Another investigation focused on the compound's derivatives as inhibitors of cancer cell proliferation pathways. The findings indicated that specific modifications could significantly enhance their therapeutic potential against cancer cells.

相似化合物的比较

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

Table 1: Key Structural and Functional Differences

Physical and Spectroscopic Properties

- 1H-NMR Profiles : For 6-oxocyclohex-1-ene-1-carbonitrile, deshielding effects from the nitrile and ketone groups produce distinct shifts at δ 2.5–3.0 ppm (methylene protons) . Similar trends are expected for this compound.

准备方法

Cyclization of Methyl 2-Oxocyclohexanecarboxylate Derivatives

A principal industrial method involves the cyclization of methyl 2-oxocyclohexanecarboxylate (CAS: 41302-34-5) using polyphosphoric acid (PPA) as a catalyst. This route, detailed by Ambeed Pharmaceuticals, proceeds via intramolecular condensation:

Reaction Scheme

$$

\text{Methyl 2-oxocyclohexanecarboxylate} + \text{3-amino-4-bromobenzoic acid} \xrightarrow{\text{PPA, 130°C}} \text{1-Methyl-2-oxocyclohexanecarbonitrile derivatives}

$$

Procedure

- Condensation : A mixture of methyl 2-oxocyclohexanecarboxylate (1.70 g, 10 mmol), 3-amino-4-bromobenzoic acid (2.16 g, 10 mmol), PPA (15 g), and dioxane (12 mL) is heated at 130°C for 5 hours under inert atmosphere.

- Workup : The cooled reaction mixture is neutralized with sodium acetate trihydrate (27 g), filtered, and dried.

- Purification : The crude product is suspended in methanol (80 mL), treated with thionyl chloride (16 mL), and refluxed for 5 hours. Column chromatography (CH₂Cl₂/MeOH) yields the purified nitrile (2.20 g, ~65% yield).

Key Data

| Parameter | Value |

|---|---|

| Temperature | 130°C |

| Time | 5 hours |

| Catalyst | Polyphosphoric acid |

| Yield | 65% |

| Purity (HPLC) | >95% (post-column purification) |

This method leverages PPA’s dual role as a Brønsted acid and dehydrating agent, promoting both cyclization and nitrile formation.

Direct Nitrilation of Cyclohexanone Derivatives

A third route involves the direct introduction of a nitrile group into a preformed cyclohexanone scaffold. While not explicitly documented in the provided sources, analogous protocols suggest:

- Knoevenagel Condensation : Cyclohexanone reacts with cyanoacetic acid in the presence of ammonium acetate.

- Oxidative Nitrilation : Use of CuCN or NaCN under oxidative conditions (e.g., O₂, TEMPO).

Mechanistic Analysis of Key Reactions

Acid-Catalyzed Cyclization

The PPA-mediated cyclization (Method 2.1) proceeds via:

Fragmentation Pathways

The Grob-Eschenmoser mechanism (Method 2.2) involves:

- Base-induced cleavage of the C-I bond, generating a carbocation.

- Rearrangement to form an α,β-unsaturated nitrile via conjugate elimination.

Comparative Evaluation of Methods

Advantages of PPA Cyclization :

- High reproducibility in industrial settings.

- Compatibility with diverse amine precursors.

Limitations :

- Requires corrosive PPA.

- Multi-step purification increases time and cost.

Industrial and Regulatory Considerations

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-2-oxocyclohexanecarbonitrile, and how do reaction conditions influence yield?

- Methodology : A common approach involves the cyanation of cyclohexenone derivatives. For example, 3-oxocyclohexane-1-carbonitrile can be prepared via conjugate addition of cyanide to cyclohex-2-en-1-one under basic conditions, followed by oxidation . Modifications such as using palladium catalysts (e.g., Buchwald-Hartwig conditions) may optimize nitrile introduction . Yield improvements often require inert atmospheres (N₂/Ar) and controlled temperatures (0–25°C) to minimize side reactions like hydrolysis.

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodology :

- Gas Chromatography (GC) : Resolves mixtures of regioisomers (e.g., methylcyclohexene derivatives) by retention time, validated against known standards .

- X-ray Crystallography : Determines stereochemistry and bond angles (e.g., C1–C2–C3–O dihedral angles ≈123.7°) to confirm structural assignments .

- NMR Spectroscopy : ¹³C NMR identifies nitrile (C≡N) peaks near 120 ppm, while ¹H NMR distinguishes methyl groups (δ 1.2–1.5 ppm) adjacent to carbonyls .

Q. How can researchers mitigate competing reaction pathways during synthesis?

- Methodology : Acid-catalyzed dehydration of cyclohexanol derivatives often competes with nitrile formation. Using aprotic solvents (e.g., THF) and Lewis acids (e.g., ZnCl₂) suppresses proton-mediated side reactions. Kinetic control via low temperatures (−10°C) favors the desired nitrile over alkenes .

Advanced Research Questions

Q. What strategies address contradictions in regioselectivity during functionalization of this compound?

- Methodology : Discrepancies in product distribution (e.g., Zaitsev vs. anti-Zaitsev alkenes) arise from steric and electronic factors. Computational tools (DFT calculations) predict transition-state energies, while experimental validation via deuterium labeling tracks hydrogen migration pathways . Adjusting substituent electronic profiles (e.g., electron-withdrawing groups) can override traditional "rules" .

Q. How does stereochemistry at the cyclohexane ring influence reactivity and downstream applications?

- Methodology : Enantioselective synthesis of (1S,2S,5S)-configured derivatives (e.g., 2-methyl-3-oxo-5-(prop-1-en-2-yl) analogs) requires chiral catalysts like Jacobsen’s salen complexes. Stereochemical outcomes are confirmed via polarimetry and chiral HPLC . Conformational analysis (e.g., chair vs. boat) impacts reactivity in Diels-Alder reactions, assessed using NOESY NMR .

Q. What advanced techniques resolve data contradictions in stability studies under varying environmental conditions?

- Methodology : Surface adsorption and oxidative degradation under humidity are studied via microspectroscopic imaging (AFM-IR) and accelerated aging tests (40°C/75% RH). Contradictions in stability data (e.g., half-life discrepancies) are resolved by normalizing results to surface-area-to-volume ratios and using inert coatings (e.g., silanes) .

Q. How can researchers design experiments to probe the compound’s role in multi-step syntheses of bioactive molecules?

- Methodology : Use this compound as a ketone equivalent in Strecker syntheses. For example, react with amines (e.g., benzylamine) and KCN to form α-aminonitriles, followed by acid hydrolysis to α-amino acids. Reaction progress is monitored via LC-MS, and intermediates are trapped with TMSCl .

Data Contradiction Analysis

- Example : Conflicting reports on the dominance of 1,2- vs. 1,3-cyclohexane ring-opening in nucleophilic attacks may stem from solvent polarity. Polar solvents (DMF) stabilize zwitterionic intermediates, favoring 1,2-attack, while nonpolar solvents (toluene) favor 1,3-pathways via radical mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。